molecular formula C12H21N3O B1484624 2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2098080-01-2

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No. B1484624
CAS RN: 2098080-01-2
M. Wt: 223.31 g/mol
InChI Key: LAILXYPFCMNRPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves biocatalytic processes . For instance, amine dehydrogenases (AmDHs) have been used for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the compound “tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate” has a molecular weight of 224.73 .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied . For instance, the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, “tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate” has a molecular weight of 188.27 and is stored at 4 degrees Celsius .

Mechanism of Action

The mechanism of action for similar compounds involves biocatalytic processes . Amine dehydrogenases (AmDHs) have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .

Safety and Hazards

Safety information for similar compounds indicates that they should be handled with care . For instance, “tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate hydrochloride” has hazard statements including H302, H314, and H335 .

properties

IUPAC Name

2-(4-aminobutan-2-yl)-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(7-8-13)15-11(16)6-5-10(14-15)12(2,3)4/h5-6,9H,7-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAILXYPFCMNRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C(=O)C=CC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(4-Aminobutan-2-yl)-6-tert-butyl-2,3-dihydropyridazin-3-one

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